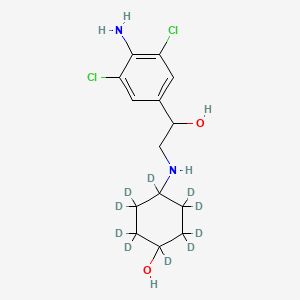

Clencyclohexerol-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

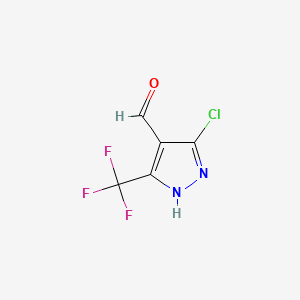

Clencyclohexerol-d10 is the deuterium-labeled version of Clencyclohexerol . It is a β-agonist and can be used as a growth promoter in animals . It is generally used as an internal standard substance for nuclear magnetic resonance (NMR) for quantitative analysis and structural identification .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Clencyclohexerol-d10 is 329.29 . Its molecular formula is C14H10D10Cl2N2O2 . The SMILES representation of its structure is OC1(C([2H])(C([2H])(C([2H])(C([2H])(C1([2H])[2H])[2H])NCC(C2=CC(Cl)=C(C(Cl)=C2)N)O)[2H])[2H])[2H] .Physical And Chemical Properties Analysis

Clencyclohexerol-d10 is a colorless liquid and is stable at room temperature . It has physical and chemical properties similar to cyclohexanol .科学的研究の応用

Electron Impact Mass Spectroscopy

- Application : Used in the identification of phencyclidine (PCP) via electron impact mass spectroscopy. Deuterium-labeled compounds like d5.PCP and d10.PCP, including Clencyclohexerol-d10, were crucial in studying the mass spectrum of PCP. This approach was instrumental in understanding major fragments and formation pathways in PCP analysis (Clark, 1986).

Pharmacokinetics and Pharmacodynamics

- Application : Clencyclohexerol-d10 played a role in assessing the pharmacokinetics and pharmacodynamics of phencyclidine. The study compared deuterium-substituted drugs with those of normal isotopic abundance to understand their in vivo actions, revealing differences in metabolism and bioavailability (Cho et al., 1989).

Gas-Phase Chemical Reactions

- Application : Investigated in the study of gas-phase reactions of O3 with cyclohexene. Clencyclohexerol-d10 was used in experiments to differentiate products formed from reactions of ozone with cyclohexene from those involving OH radicals, aiding in understanding atmospheric chemical processes (Aschmann et al., 2003).

Substrate Transformation in Contaminated Aquifers

- Application : Used as a deuterated surrogate in studying the in situ transformation of aromatic hydrocarbons in BTEX-contaminated groundwater aquifers. The detection of its transformed products helped in assessing anaerobic transformation processes in environmental remediation studies (Reusser et al., 2002).

Plant Hormone Research

- Application : Reference to D10 in rice plant hormone research, involved in the study of strigolactones, a class of plant hormones. D10 is significant in the synthesis and signaling of strigolactones, impacting plant growth and development (Hu et al., 2010); (Sun et al., 2014).

Chemical Synthesis and Material Science

- Application : Mentioned in studies related to cyclic trinuclear complexes in coinage-metal chemistry, focusing on the synthesis and potential applications in material science and catalysis (Zheng et al., 2020).

作用機序

Target of Action

Clencyclohexerol-d10 is a deuterium-labeled variant of Clencyclohexerol . Its primary target is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy homeostasis .

Mode of Action

As a beta-agonist , Clencyclohexerol-d10 binds to beta-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural ligands of these receptors . This binding triggers a cascade of intracellular events leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic AMP (cAMP). The elevated cAMP levels then activate protein kinase A, leading to the phosphorylation of various target proteins .

Biochemical Pathways

The activation of beta-adrenergic receptors by Clencyclohexerol-d10 affects several biochemical pathways. The most notable is the cAMP-dependent pathway , which regulates numerous physiological processes, including heart rate, muscle contraction, and lipid metabolism . The downstream effects of this pathway activation depend on the specific cell type and the complement of proteins expressed.

Pharmacokinetics

Deuterium’s presence may slow down metabolic processes, potentially leading to increased bioavailability and longer half-life .

Result of Action

The molecular and cellular effects of Clencyclohexerol-d10’s action are primarily related to its role as a beta-agonist. By stimulating beta-adrenergic receptors, it can induce smooth muscle relaxation and increase heart rate . Additionally, Clencyclohexerol-d10 can be used as a growth promoter in animals .

将来の方向性

特性

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-AJHFZFCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clencyclohexerol-d10 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)

![[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol](/img/structure/B585644.png)